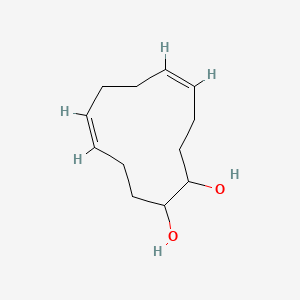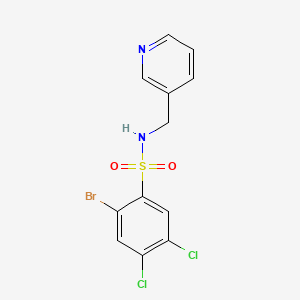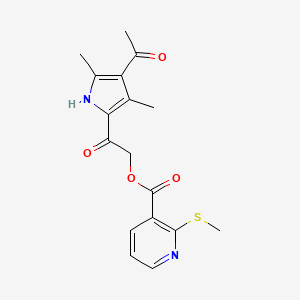
(1R*,2S*,5E,9Z)-5,9-Cyclododecadien-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Cyclododecadiene-1,2-diol is a chemical compound with the molecular formula C12H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecadiene ring. This compound is known for its unique structure, which includes a twelve-membered ring with two double bonds and two hydroxyl groups. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Cyclododecadiene-1,2-diol typically involves the epoxidation of 1,5,9-cyclododecatriene followed by hydrolysis. The epoxidation can be carried out using hydrogen peroxide as the oxidizing agent under phase-transfer catalysis conditions. The catalytic system often includes tungstic acid (H2WO4) and phosphoric acid (H3PO4) in the presence of a phase-transfer catalyst such as [CH3(CH2)7]3CH3N+HSO4−. The reaction is conducted at a temperature of around 50°C, and toluene is used as the solvent .
Industrial Production Methods
Industrial production methods for 5,9-Cyclododecadiene-1,2-diol involve large-scale synthesis using similar epoxidation and hydrolysis processes. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process is optimized for high yield and efficiency, with careful control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
5,9-Cyclododecadiene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated diols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as the oxidizing agent under phase-transfer catalysis conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Acidic or basic catalysts are used for substitution reactions involving the hydroxyl groups.
Major Products Formed
Epoxides: Formed through the oxidation of double bonds.
Saturated Diols: Resulting from the reduction of double bonds.
Ethers and Esters: Produced through substitution reactions involving the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
5,9-Cyclododecadiene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings
Wirkmechanismus
The mechanism of action of 5,9-Cyclododecadiene-1,2-diol involves its interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bonds in the cyclododecadiene ring can participate in addition reactions, leading to the formation of new chemical entities. These interactions are crucial for its applications in organic synthesis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,9-Cyclododecatriene: A precursor in the synthesis of 5,9-Cyclododecadiene-1,2-diol.
Cyclododecanol: A saturated alcohol derived from the reduction of 5,9-Cyclododecadiene-1,2-diol.
Cyclododecanone: An oxidized derivative used in the synthesis of polyamides and polyesters
Uniqueness
5,9-Cyclododecadiene-1,2-diol is unique due to its combination of a twelve-membered ring with two double bonds and two hydroxyl groups. This structure provides it with distinct chemical reactivity and versatility in various applications, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
5202-25-5 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
(5Z,9Z)-cyclododeca-5,9-diene-1,2-diol |
InChI |
InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4- |
InChI-Schlüssel |
BHYILZSOXKSYCF-GLIMQPGKSA-N |
Isomerische SMILES |
C1/C=C\CCC(C(CC/C=C\C1)O)O |
Kanonische SMILES |
C1CC=CCCC(C(CCC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13368591.png)
![4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13368603.png)

![2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13368616.png)
![1-methyl-4-(thieno[2,3-c][2]benzothiepin-4(9H)-ylideneacetyl)piperazine](/img/structure/B13368617.png)

![3-(1-Benzofuran-2-yl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368633.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13368640.png)

![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13368648.png)

![4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13368654.png)

![3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368663.png)
